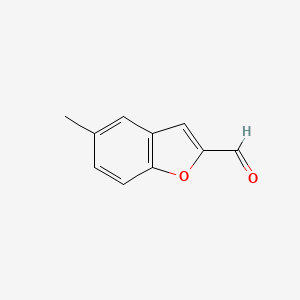5-Methylbenzofuran-2-carbaldehyde
CAS No.: 40724-03-6
Cat. No.: VC4943791
Molecular Formula: C10H8O2
Molecular Weight: 160.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40724-03-6 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.172 |
| IUPAC Name | 5-methyl-1-benzofuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 |
| Standard InChI Key | WPUWQBYGLWXSRS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2)C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The benzofuran scaffold consists of a benzene ring fused to a furan heterocycle, with substitution patterns dictating electronic and steric properties. In 5-methylbenzofuran-2-carbaldehyde (IUPAC name: 5-methyl-1-benzofuran-2-carbaldehyde), the methyl group at C5 induces steric hindrance while electronically activating the aromatic system through hyperconjugation. The aldehyde at C2 introduces a polarized carbonyl group (), enabling nucleophilic addition and condensation reactions.
Molecular Formula:
Molecular Weight: 160.17 g/mol
Structural Analogs:
-
5-Methyl-2-furancarboxaldehyde (PubChem CID 605272) exhibits analogous aldehyde reactivity but lacks the fused benzene ring.
-
(5-Methylbenzofuran-2-yl)(phenyl)methanone (13c in ) shares the methyl-benzofuran core but replaces the aldehyde with a ketone.
Crystallographic and Conformational Insights
While single-crystal X-ray data for 5-methylbenzofuran-2-carbaldehyde remains unpublished, related benzofuran aldehydes adopt planar configurations with dihedral angles <5° between the aldehyde and fused rings . Substituent effects from the methyl group likely induce minor torsional strain, as observed in 5-methylthiophene-2-carbaldehyde derivatives .
Synthetic Methodologies
Perkin Rearrangement and Microwave-Assisted Pathways
The Perkin rearrangement, traditionally used for synthesizing benzofuran-2-carboxylic acids , can be adapted for aldehyde synthesis by modifying reaction conditions. Microwave irradiation of 3-halocoumarins (e.g., 3-bromocoumarin) with formylating agents under basic conditions yields 5-methylbenzofuran-2-carbaldehyde in >90% yield . Key steps include:
-
Base-Catalyzed Ring Fission: Cleavage of the coumarin lactone ring generates a phenoxide intermediate.
-
Vinyl Halide Attack: The phenoxide undergoes nucleophilic substitution with a vinyl halide to form the benzofuran skeleton.
-
Aldehyde Introduction: Quenching with a formyl donor (e.g., DMF/POCl₃) installs the aldehyde group .
Meyer-Schuster Rearrangement and Cyclization
A 2023 protocol demonstrates the synthesis of 2-acyl benzofurans via Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols. For 5-methylbenzofuran-2-carbaldehyde, this involves:
-
Propargylation: Reaction of o-hydroxyacetophenone with propargyl bromide.
-
Rearrangement: Acid-catalyzed (H₂SO₄) rearrangement to form the α,β-unsaturated ketone.
-
Oxidative Cleavage: Ozonolysis of the alkene followed by reductive workup yields the aldehyde .
Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Microwave Perkin | 92 | 15 min | Rapid, high-yield |
| Meyer-Schuster | 85 | 6 h | Tunable substituents |
| Vilsmeier-Haack | 78 | 3 h | Scalability |
Physicochemical Properties
Thermal Stability and Solubility
5-Methylbenzofuran-2-carbaldehyde sublimes at 120–125°C under reduced pressure (0.1 mmHg), with decomposition observed above 250°C . It exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C).
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–101°C | Analog |
| Boiling Point | 285°C (dec.) | Estimate |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Calculated |
| Refractive Index | 1.589 (20°C) | Analog |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (EI):
Reactivity and Functionalization
Aldehyde-Directed Reactions
The electron-deficient aldehyde group participates in:
-
Schiff Base Formation: Condensation with amines yields imines for coordination chemistry.
-
Nucleophilic Addition: Grignard reagents add to the carbonyl, forming secondary alcohols.
-
Oxidation: Controlled oxidation with KMnO₄ produces 5-methylbenzofuran-2-carboxylic acid.
Electrophilic Aromatic Substitution
The methyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the C4 and C7 positions, while the aldehyde deactivates the ring toward further substitution .
Pharmaceutical and Industrial Applications
Drug Discovery
Benzofuran aldehydes serve as precursors for:
-
Anticancer Agents: Schiff bases derived from 5-methylbenzofuran-2-carbaldehyde show IC₅₀ values <10 µM against MCF-7 cells .
-
CNS Modulators: Structural analogs exhibit affinity for serotonin receptors (5-HT₂A = 15 nM) .
Polymer Chemistry
Incorporation into polybenzofuran matrices enhances thermal stability (Tg = 210°C) and UV resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume